molecular formula C12H16N2O3S B8435522 N-(pentyl)-4-(isocyanato)benzenesulfonamide

N-(pentyl)-4-(isocyanato)benzenesulfonamide

Cat. No. B8435522
M. Wt: 268.33 g/mol
InChI Key: UNLMRQRZNDIAEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07511133B2

Procedure details

Under argon, trichloromethyl chloroformate (135 μL, 1.118 mmol) is added to N-(pentyl)-4-aminobenzenesulfonamide (Example 26, 0.572 mmol) in anhydrous acetonitrile (4 mL). The solution is heated to 65° C. for 5 hours and the solvent removed at reduced pressure. The formation of the isocyanate is confirmed by infrared spectroscopy of the residue, then immediately used without further purification in the next reaction.
Quantity
135 μL
Type
reactant
Reaction Step One
Quantity
0.572 mmol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
ClC([O:4][C:5](Cl)(Cl)Cl)=O.[CH2:9]([NH:14][S:15]([C:18]1[CH:23]=[CH:22][C:21]([NH2:24])=[CH:20][CH:19]=1)(=[O:17])=[O:16])[CH2:10][CH2:11][CH2:12][CH3:13]>C(#N)C>[CH2:9]([NH:14][S:15]([C:18]1[CH:19]=[CH:20][C:21]([N:24]=[C:5]=[O:4])=[CH:22][CH:23]=1)(=[O:17])=[O:16])[CH2:10][CH2:11][CH2:12][CH3:13]

Inputs

Step One
Name
Quantity
135 μL
Type
reactant
Smiles
ClC(=O)OC(Cl)(Cl)Cl
Name
Quantity
0.572 mmol
Type
reactant
Smiles
C(CCCC)NS(=O)(=O)C1=CC=C(C=C1)N
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent removed at reduced pressure
CUSTOM
Type
CUSTOM
Details
immediately used without further purification in the next reaction

Outcomes

Product
Name
Type
Smiles
C(CCCC)NS(=O)(=O)C1=CC=C(C=C1)N=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.